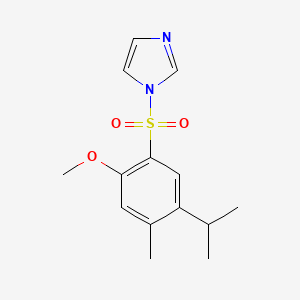

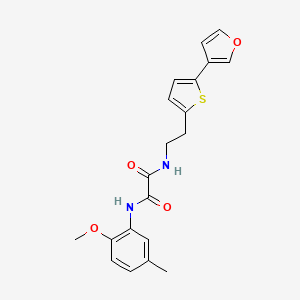

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole" is a derivative of the imidazole class, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves condensation reactions. For example, the synthesis of benzimidazole compounds can be achieved by the condensation of benzene-1,2-diamine with aldehydes, as demonstrated in the synthesis of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole and its derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the condensation of an appropriate sulfonyl chloride with an imidazole derivative under basic conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using density functional theory (DFT) calculations, as well as X-ray crystallography. For instance, the molecular structures of certain benzimidazole derivatives were determined by DFT calculations and compared with experimentally determined structures . The orientation of substituents on the imidazole ring can significantly influence the overall molecular conformation and, consequently, the compound's reactivity and properties.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements. For example, aminoisoxazolones with a nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl ring . The presence of different functional groups on the imidazole ring can lead to a wide array of chemical behaviors, making these compounds versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, methyl, and sulfonyl groups can affect properties like solubility, melting point, and reactivity. Intermolecular interactions, such as hydrogen bonding and π-π interactions, can also play a crucial role in the solid-state packing of these compounds, as seen in the crystal structures of related benzimidazole derivatives . These interactions can affect the compound's stability and its behavior in different environments, which is particularly important in applications like anticorrosion .

Scientific Research Applications

Photochemical Reactions

Research on photochemical decomposition, such as that of sulfamethoxazole, highlights the photolability of certain compounds in acidic aqueous solutions, leading to primary photoproducts through processes like photoisomerization. These findings are instrumental in understanding the behavior of similar sulfonyl-imidazole compounds under light exposure (Wei Zhou & D. Moore, 1994).

Antiviral Activities

Compounds structurally related to 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole have been designed and tested as antirhinovirus agents, demonstrating the potential of sulfonyl-imidazole derivatives in combating viral infections (C. Hamdouchi et al., 1999).

Catalysis

In the field of catalysis, imidazole and benzenesulfonic acid have formed deep eutectic solvents used as acidic catalysts for reactions like the dehydration of fructose to 5-hydroxymethylfurfural, showcasing the versatility of sulfonyl-imidazole compounds in promoting chemical transformations (Chencong Ruan et al., 2020).

Microwave-Assisted Syntheses

The microwave-assisted synthesis of imidazoles from p-toluenesulfonylmethyl isocyanide highlights the efficiency and high yield of producing 1,5-disubstituted imidazoles, which are significant in the development of new pharmaceuticals and materials (S. Samanta et al., 2005).

Corrosion Inhibition

Imidazole derivatives, including those with sulfonyl groups, have been investigated for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies reveal the potential of such compounds in protecting metals from corrosion, thus extending their lifespan in industrial applications (M. Prashanth et al., 2021).

properties

IUPAC Name |

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10(2)12-8-14(13(19-4)7-11(12)3)20(17,18)16-6-5-15-9-16/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDLQBGRSMLCFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CN=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

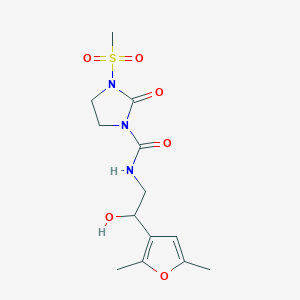

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)

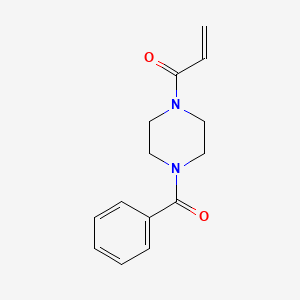

![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)

![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2540880.png)

![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)

![3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540883.png)

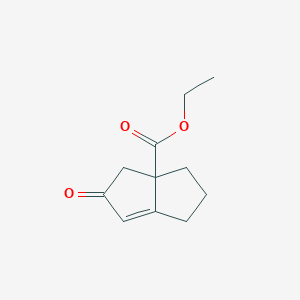

![Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2540884.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)